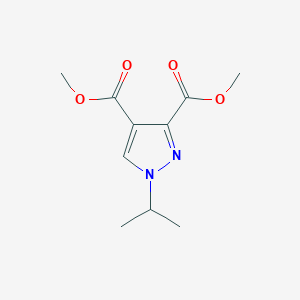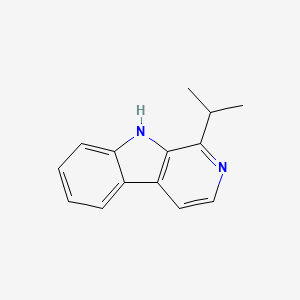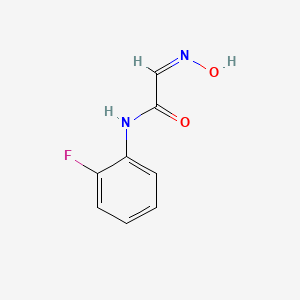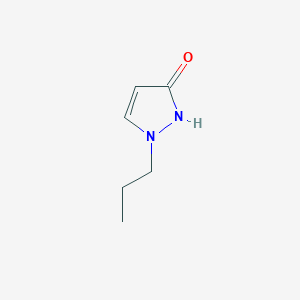![molecular formula C8H11NO2 B11714730 N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11714730.png)
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine is an organic compound that belongs to the class of hydroxylamines. This compound is characterized by the presence of a furan ring substituted with two methyl groups at positions 2 and 5, and an ethylidene group linked to a hydroxylamine moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine typically involves the reaction of 2,5-dimethylfuran with an appropriate aldehyde or ketone to form the corresponding imine, which is then reduced to the hydroxylamine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran or ethanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the imine intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon or platinum oxide may be employed to facilitate the reduction step. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can further optimize the production process.
化学反应分析
Types of Reactions
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can yield amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted hydroxylamines and related compounds.
科学研究应用
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can induce pro-oxidative effects, leading to an increase in reactive oxygen species within cells. This oxidative stress can result in cellular damage or apoptosis, making it a potential candidate for anticancer therapy. The specific pathways and molecular targets involved in its action are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine
- N-[1-(2,5-dimethylfuran-3-yl)ethyl]-3,4-dimethoxyaniline
- N-[1-(2,5-dimethylfuran-3-yl)ethyl]-3-methoxyaniline
Uniqueness
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine is unique due to its specific substitution pattern on the furan ring and the presence of the ethylidene hydroxylamine moiety This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-5-4-8(6(2)9-10)7(3)11-5/h4,10H,1-3H3 |
InChI 键 |
XXDVCOUNHMBQLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(O1)C)C(=NO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B11714647.png)
![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11714652.png)








![(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate](/img/structure/B11714718.png)

![1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine](/img/structure/B11714721.png)
![2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B11714729.png)
